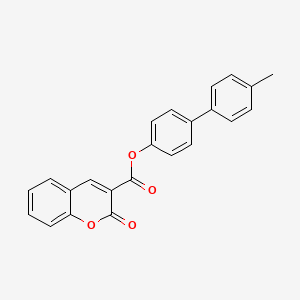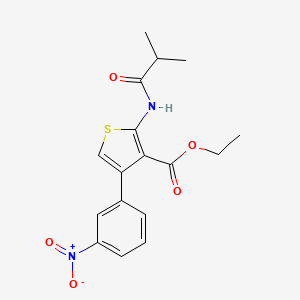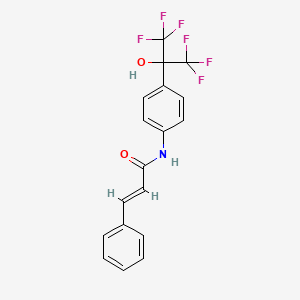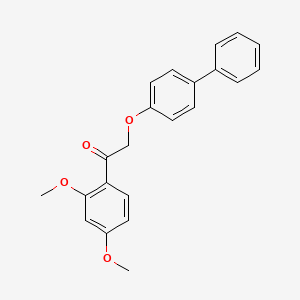![molecular formula C22H12ClNO7 B3585502 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate](/img/structure/B3585502.png)
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Overview
Description
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate is a complex organic compound that features a chromenone core substituted with a chlorophenoxy group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromenone structure. The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-chlorophenol reacts with the chromenone derivative in the presence of a base such as potassium carbonate.
The final step involves the esterification of the chromenone derivative with 4-nitrobenzoic acid. This can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups depending on the nucleophile employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound could be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, which could influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-aminobenzoate: Contains an amine group instead of a nitro group, potentially altering its chemical and biological properties.
Uniqueness
The unique combination of the chromenone core, chlorophenoxy group, and nitrobenzoate ester in [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO7/c23-17-3-1-2-4-18(17)31-20-12-29-19-11-15(9-10-16(19)21(20)25)30-22(26)13-5-7-14(8-6-13)24(27)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNOLKQBTGPSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3585427.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3585447.png)

![4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3585453.png)
![N-{4-[(dichloroacetyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B3585457.png)

![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl benzoate](/img/structure/B3585467.png)
![5-benzylidene-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3585472.png)

![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3585484.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate](/img/structure/B3585490.png)
![cyclohexyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3585495.png)
![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate](/img/structure/B3585497.png)
